![molecular formula C11H13F2NO B2520292 2-{[(3,5-ジフルオロフェニル)メチル]アミノ}シクロブタン-1-オール CAS No. 2199344-74-4](/img/structure/B2520292.png)

2-{[(3,5-ジフルオロフェニル)メチル]アミノ}シクロブタン-1-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

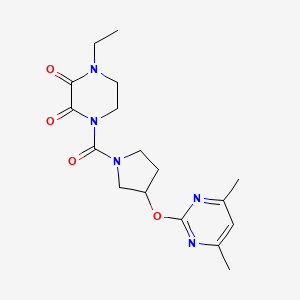

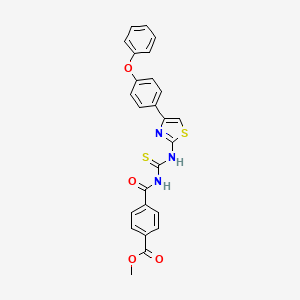

The compound 2-{[(3,5-Difluorophenyl)methyl]amino}cyclobutan-1-ol is a structurally complex molecule that incorporates a cyclobutane ring, which is a four-membered ring known for its unique chemical properties and reactivity due to ring strain. The presence of the difluorophenyl group suggests potential for increased stability and interesting electronic effects, which could be valuable in medicinal chemistry.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through various methods. One approach is the migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs), which proceeds via a Wagner-Meerwein rearrangement, as described in the synthesis of 2-arylsubstituted gem-difluorocyclobutanes . This method provides mild reaction conditions and good functional group tolerance. Another relevant synthesis method involves a formal [2+2] cycloaddition reaction, which has been used to obtain cyclobutane amino acids . Additionally, a 2 + 2 cycloaddition using dichloroketene has been employed to synthesize boronated cyclobutanone derivatives .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can be analyzed through various techniques, including single crystal X-ray analysis. For instance, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate revealed a slightly distorted square-planar arrangement of the cyclobutane ring . This structural information is crucial for understanding the reactivity and potential applications of cyclobutane derivatives.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo a variety of chemical reactions. For example, cyclobutanone derivatives can be transformed into 2-amino-1,3-diols with threoninol substructure through the addition of methylmagnesium bromide . The cyclobutane ring can also be incorporated into beta-peptides, demonstrating its role as a structure-promoting unit . Furthermore, cyclobutenecarboxylates can undergo thermal ring-opening reactions to form butadienes and subsequent 1,3-disubstituted 3,4-dihydroisoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. For example, the synthesis of 2-methyl-1,3-cyclobutanedione suggests that it exists in solution and the solid state as the enol, which is indicative of its acid strength and the presence of homoallylic coupling in its NMR spectrum . The synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones provides insights into the photodecomposition and diastereoselectivity of these compounds .

科学的研究の応用

医薬品化学と創薬

- 血管新生阻害剤: 研究者は、3,5-ジフルオロフェニルボロン酸を用いてホノキオールアナログの合成を探求してきました。 これらのアナログは、潜在的な血管新生阻害剤として役立ち、癌治療やその他の血管関連疾患に影響を与える可能性があります .

機構的研究

要約すると、3,5-ジフルオロフェニルボロン酸は、医薬品化学、有機合成、材料科学、配位化学にわたる科学研究において多面的役割を果たします。 その汎用性は、さらなる探求のための魅力的な化合物となっています . 特定のアプリケーションの詳細を知りたい場合は、お気軽にお問い合わせください!😊

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[(3,5-difluorophenyl)methylamino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-8-3-7(4-9(13)5-8)6-14-10-1-2-11(10)15/h3-5,10-11,14-15H,1-2,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVFMXXLUZUAOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NCC2=CC(=CC(=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2520210.png)

![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2520215.png)

![7-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2520221.png)

![3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2520222.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2520229.png)

![Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate](/img/structure/B2520231.png)